REACTION_CXSMILES
|
[O:1]=[C:2]([CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[CH2:19](O)[CH3:20]>>[O:1]=[C:2]([CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3]([O:5][CH2:19][CH3:20])=[O:4]
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Name
|
|
Quantity
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130 g
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Type
|
reactant
|
Smiles
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O=C(C(=O)O)CCC1=CC=CC=C1
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Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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650 mL
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Type
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reactant
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the whole mixture is refluxed for 5 hours
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Duration
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5 h
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Type
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CONCENTRATION
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Details
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The reaction mixture is concentrated to approximately half the original volume
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Type
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ADDITION
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Details
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diluted with 500 ml of water
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Type
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CUSTOM
|
Details
|
The resulting oil is collected
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Type
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EXTRACTION
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Details
|
the aqueous layer is extracted with ethyl acetate
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Type
|
EXTRACTION
|
Details
|
The extract
|
Type
|
CUSTOM
|
Details
|
dried
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Type
|
DISTILLATION
|
Details
|
the solvent is distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)OCC)CCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |